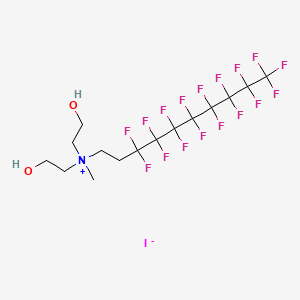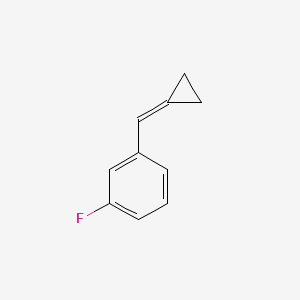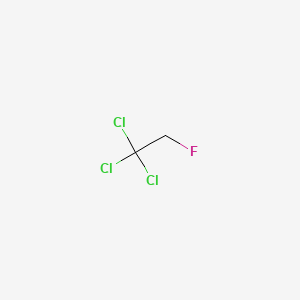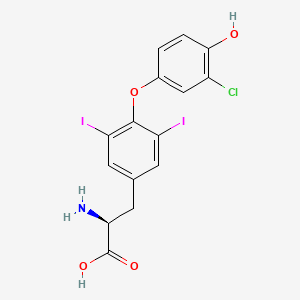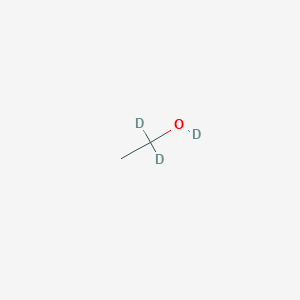
Ethyl-1,1-d2alcohol-od
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-1,1-d2alcohol-od, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms at the first carbon position are replaced with deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties, including its ability to provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl-1,1-d2alcohol-od typically involves the deuteration of ethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium oxide (D2O) solvent and a suitable catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of deuterated ethanol can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of high-purity deuterium oxide and efficient catalysts ensures high yields and purity of the final product. The process may also involve multiple stages of purification, including distillation and chromatography, to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Ethyl-1,1-d2alcohol-od undergoes various chemical reactions similar to those of non-deuterated ethanol. These include:
Oxidation: Deuterated ethanol can be oxidized to form deuterated acetaldehyde and deuterated acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form deuterated ethane using reducing agents like lithium aluminum hydride.
Substitution: Deuterated ethanol can undergo nucleophilic substitution reactions to form deuterated ethyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOD).
Reduction: Deuterated ethane (C2D6).
Substitution: Deuterated ethyl halides (C2D5X).
Scientific Research Applications
Ethyl-1,1-d2alcohol-od is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ethanol in the human body.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Ethyl-1,1-d2alcohol-od involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by alcohol dehydrogenase to form deuterated acetaldehyde, which is further oxidized to deuterated acetic acid by aldehyde dehydrogenase. The presence of deuterium alters the kinetic isotope effects, providing valuable insights into enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
Ethyl-1,1-d2alcohol-od is unique due to its deuterium content, which distinguishes it from non-deuterated ethanol and other deuterated alcohols. Similar compounds include:
Methanol-d4: Deuterated methanol with four deuterium atoms.
Isopropanol-d8: Deuterated isopropanol with eight deuterium atoms.
Tert-butanol-d10: Deuterated tert-butanol with ten deuterium atoms.
Compared to these compounds, this compound offers specific advantages in studies involving ethanol metabolism and reaction mechanisms due to its structural similarity to ethanol.
Properties
Molecular Formula |
C2H6O |
|---|---|
Molecular Weight |
49.09 g/mol |
IUPAC Name |
1,1-dideuterio-1-deuteriooxyethane |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2,3D |
InChI Key |
LFQSCWFLJHTTHZ-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C)O[2H] |
Canonical SMILES |
CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


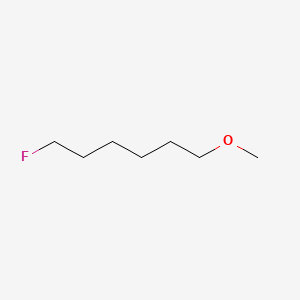
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)

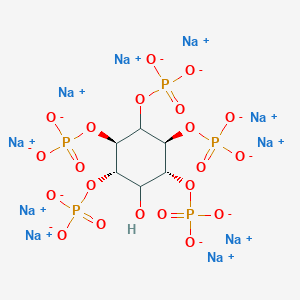
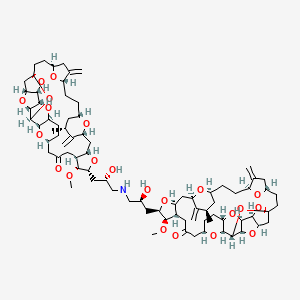
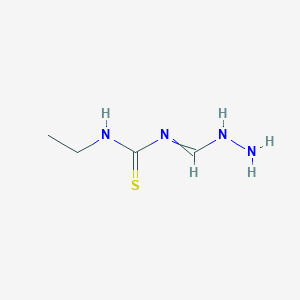

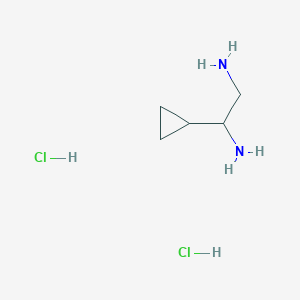
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
